卡博替尼氧化 B

描述

Cabozantinib is a tyrosine kinase inhibitor used to treat advanced renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer . It is a small molecule inhibitor of the tyrosine kinases c-Met and VEGFR2, and also inhibits AXL and RET . Cabozantinib is predominantly oxidized by CYP3A4 in the human liver .

Synthesis Analysis

Cabozantinib is designed and synthesized as a multi-targeted tyrosine kinase inhibitor . It is known to inhibit KIT tyrosine kinase, which often coexists with t(8;21) to drive leukaemogenesis . Cabozantinib disrupts the synthesis of an AML1-ETO fusion protein in a dose- and time-dependent manner .Molecular Structure Analysis

Cabozantinib is a receptor tyrosine kinase inhibitor (TKI) with activity against a broad range of targets, including MET, RET, AXL, VEGFR2, FLT3, and c-KIT . It has been shown to decrease metastasis potential and tumor invasiveness when compared with placebo or agents that target VEGFR and have no activity against MET .Chemical Reactions Analysis

Cabozantinib is predominantly oxidized by CYP3A4 in the human liver . The oxidation of cabozantinib by CYP3A4 is stimulated by cyt b5 and may be prone to substrate inhibition . Therefore, the presence of CYP3A4 modulators should be considered during cabozantinib treatment .Physical And Chemical Properties Analysis

Cabozantinib has a long terminal plasma half-life of approximately 120 hours and accumulates about fivefold by day 15 following daily dosing based on area under the plasma concentration-time curve (AUC) . Four identified inactive metabolites constitute less than 65% of total cabozantinib-related AUC following a single 140-mg free base equivalent dose .科学研究应用

对高糖诱导的肾细胞应激的保护

卡博替尼通过调节早期生长反应-1 (Egr-1) 来保护肾细胞免受高糖水平诱导的氧化应激、一氧化氮缺乏和炎症 (Ye et al., 2022).

去势抵抗性前列腺癌中的活性

它在去势抵抗性前列腺癌中具有临床意义的活性,改善骨扫描、疼痛、镇痛药使用、软组织疾病、循环肿瘤细胞和骨生物标志物 (Smith et al., 2014).

对转移性去势抵抗性前列腺癌的有效性

卡博替尼在该类型癌症中显示出有希望的结果,许多患者的骨损伤得到明显缓解,麻醉性止痛药减少或停止 (Hussain et al., 2011).

抑制破骨细胞功能

它抑制破骨细胞功能,并通过直接和间接降低破骨细胞依赖性骨病中 RANKL/骨保护蛋白素比值来减少骨吸收 (Fioramonti et al., 2017).

逆转肝癌细胞的多药耐药性

卡博替尼通过调节 P 糖蛋白功能逆转人肝癌 HepG2/adr 细胞中的多药耐药性,这为治疗肝细胞癌提供了潜力 (Xiang et al., 2015).

抗肿瘤活性和成骨细胞调节

它具有直接的抗肿瘤活性,并可能通过调节成骨细胞活性来提高疗效 (Dai et al., 2013).

髓样甲状腺癌中的潜力

卡博替尼在髓样甲状腺癌中显示出潜力,靶向多条通路并提供临床益处 (Kurzrock et al., 2011).

转移性肾细胞癌中的应用

与舒尼替尼相比,它改善了预后不良或中等风险的转移性肾细胞癌患者的无进展生存期 (Choueiri et al., 2017).

对晚期肝细胞癌的影响

卡博替尼显着提高了先前治疗过的晚期肝细胞癌患者的总生存期和无进展生存期 (Abou-Alfa et al., 2018).

代谢研究

开发的 LC-MS/MS 方法能够同时估算大鼠血浆中的卡博替尼及其代谢物卡博替尼 N 氧化物,从而能够进行药代动力学研究 (Ren et al., 2018).

肾和肝损伤的影响

应谨慎在轻度或中度肾功能损害的受试者中使用卡博替尼,并密切监测轻度或中度肝功能损害的受试者中潜在的治疗诱发药物毒性 (Nguyen et al., 2016).

作用机制

Cabozantinib is a receptor tyrosine kinase inhibitor with activity against a broad range of targets, including MET, RET, AXL, VEGFR2, FLT3, and c-KIT . It is indicated for the treatment of progressive, metastatic medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma in patients previously treated with sorafenib .

安全和危害

Cabozantinib is harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation, may damage fertility, may damage the unborn child, and may cause damage to organs through prolonged or repeated exposure . It should be used with caution in patients with mild or moderate renal impairment owing to the potential for increased exposure, although no dose adjustments are necessary .

属性

IUPAC Name |

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluoro-2-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24FN3O6/c1-36-24-14-19-21(15-25(24)37-2)30-12-9-23(19)38-18-6-4-17(5-7-18)31-26(34)28(10-11-28)27(35)32-20-8-3-16(29)13-22(20)33/h3-9,12-15,33H,10-11H2,1-2H3,(H,31,34)(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBCTWUTGHKFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=C(C=C(C=C5)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24FN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

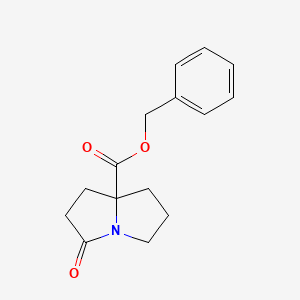

Cabozantinib oxidation B | |

CAS RN |

1628530-38-0 | |

| Record name | 1,1-Cyclopropanedicarboxamide, N-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-N'-(4-fluoro-2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628530380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUORO-2-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU28OQ19RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride](/img/structure/B8200574.png)

![7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one](/img/structure/B8200607.png)

![rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B8200642.png)